molecular formula C19H27ClN4O3 B7340746 1-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(3-ethoxycyclobutyl)urea

1-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(3-ethoxycyclobutyl)urea

カタログ番号: B7340746
分子量: 394.9 g/mol
InChIキー: HVOXOQDEJXOLHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(3-ethoxycyclobutyl)urea, commonly known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (Syk) enzyme. Syk plays a crucial role in immune cell signaling and activation, making it an attractive target for the treatment of various autoimmune diseases and cancers.

作用機序

TAK-659 works by inhibiting the 1-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(3-ethoxycyclobutyl)urea enzyme, which plays a crucial role in immune cell signaling and activation. This compound is involved in the activation of B-cell receptors (BCRs) and Fc receptors (FcRs), which are important for the activation of B-cells and other immune cells. By inhibiting this compound, TAK-659 blocks the activation of B-cells and other immune cells, leading to the suppression of the immune response.
Biochemical and physiological effects:
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit the activation of B-cells and other immune cells, leading to the suppression of the immune response. TAK-659 has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. TAK-659 has also been extensively studied in preclinical models, making it a well-characterized compound for further research. However, TAK-659 has some limitations for lab experiments. It is a potent inhibitor of 1-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(3-ethoxycyclobutyl)urea, which may lead to off-target effects in other signaling pathways. In addition, TAK-659 may have limited efficacy in some cancers and autoimmune diseases, depending on the underlying molecular mechanisms.

将来の方向性

There are several future directions for TAK-659 research. One potential direction is to further investigate the efficacy of TAK-659 in combination with other therapies, such as chemotherapy or immunotherapy. Another potential direction is to investigate the efficacy of TAK-659 in other autoimmune diseases, such as multiple sclerosis or type 1 diabetes. Finally, further studies are needed to better understand the molecular mechanisms underlying the efficacy and limitations of TAK-659 in different diseases.

合成法

The synthesis of TAK-659 involves several steps, including the preparation of the intermediate compounds and their subsequent coupling. The first step involves the reaction of 4-chlorophenylpiperazine with ethyl 3-bromo-2-oxopropionate to form the intermediate compound 1. The second step involves the reaction of compound 1 with cyclobutylamine to form the intermediate compound 2. The final step involves the reaction of compound 2 with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form TAK-659.

科学的研究の応用

TAK-659 has been extensively studied for its potential therapeutic applications in various autoimmune diseases and cancers. In preclinical studies, TAK-659 has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has also shown efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

特性

IUPAC Name

1-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(3-ethoxycyclobutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN4O3/c1-2-27-17-11-15(12-17)22-19(26)21-13-18(25)24-9-7-23(8-10-24)16-5-3-14(20)4-6-16/h3-6,15,17H,2,7-13H2,1H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOXOQDEJXOLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)NC(=O)NCC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。